7-Methoxy obtusifolin
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Overview
Description
7-Methoxy obtusifolin is a naturally occurring anthraquinone derivative found in the seeds of Cassia tora. It is known for its various biological activities, including its role as a tyrosinase inhibitor and its potential chemopreventive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy obtusifolin can be achieved through continuous-flow technology, which has been widely adopted in manufacturing active pharmaceutical ingredients. One efficient method involves the multi-step continuous-flow synthesis starting from anisole. Anisole is mixed with succinic anhydride and aluminum chloride in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. This compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with methanesulfonic acid to form 7-methoxy-1-tetralone .
Industrial Production Methods: The continuous-flow synthesis method offers significant advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and higher purity of the final product. The overall yield of 7-methoxy-1-tetralone can reach up to 76.6% with 99% purity, making it a reliable approach for industrial production .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy obtusifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit tyrosinase activity competitively, with an IC50 value of 7.0 μM .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include aluminum chloride for Friedel–Crafts acylation, methanesulfonic acid for the formation of 7-methoxy-1-tetralone, and various solvents such as dimethyl sulfoxide (DMSO), ethanol, and water for dissolution .
Major Products Formed: The major products formed from the reactions involving this compound include 7-methoxy-1-tetralone and other intermediates used in the synthesis of pharmaceutical compounds such as dezocine .
Scientific Research Applications
7-Methoxy obtusifolin has a wide range of scientific research applications. It is used in chemistry for its role as a tyrosinase inhibitor and in biology for its potential chemopreventive effects. In medicine, it has been studied for its ability to inhibit CYP1A2 enzyme activity, which is responsible for activating procarcinogens . Additionally, it has shown potential in preventing breast cancer metastasis, reducing cartilage damage in osteoarthritis, and ameliorating memory impairment .
Mechanism of Action
The mechanism of action of 7-Methoxy obtusifolin involves its ability to inhibit tyrosinase activity competitively. It also inhibits CYP1A2-mediated phenacetin O-deethylation through a combination of hydrophobic interactions and hydrogen bonding . In the context of acute kidney injury, this compound has been shown to inactivate the NF-κB signaling pathway, thereby reducing inflammation and apoptosis .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H14O6 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |
InChI Key |
SLDOOOYICLSPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |
Origin of Product |
United States |
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